molecular formula C16H23F2NO2 B15305649 tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate

tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate

Cat. No.: B15305649
M. Wt: 299.36 g/mol
InChI Key: ABHGYRMGIDGECD-UHFFFAOYSA-N
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Description

tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the ethynyl and difluoro groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods .

Chemical Reactions Analysis

tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the ethynyl or difluoro positions, using reagents such as sodium azide or lithium aluminum hydride.

    Addition: The ethynyl group can participate in addition reactions with halogens or hydrogen halides

Scientific Research Applications

tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate involves its interaction with specific molecular targets. The ethynyl and difluoro groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The spirocyclic structure provides stability and enhances the compound’s affinity for its targets.

Comparison with Similar Compounds

tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate can be compared with other spirocyclic compounds, such as:

    tert-butyl N-{2-ethynyl-7-oxaspiro[3.5]nonan-2-yl}carbamate: This compound has an oxygen atom in the spirocyclic ring, which affects its reactivity and biological activity.

    tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: The presence of a hydroxy group and an azaspiro structure makes this compound different in terms of its chemical properties and applications.

The uniqueness of this compound lies in its difluoro substitution, which imparts distinct electronic properties and enhances its stability and reactivity.

Properties

Molecular Formula

C16H23F2NO2

Molecular Weight

299.36 g/mol

IUPAC Name

tert-butyl N-(2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl)carbamate

InChI

InChI=1S/C16H23F2NO2/c1-5-15(19-12(20)21-13(2,3)4)10-14(11-15)6-8-16(17,18)9-7-14/h1H,6-11H2,2-4H3,(H,19,20)

InChI Key

ABHGYRMGIDGECD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2(C1)CCC(CC2)(F)F)C#C

Origin of Product

United States

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